![molecular formula C13H16ClNS B1384669 4-(Benzo[b]thiophen-2-yl)piperidine hydrochloride CAS No. 56838-94-9](/img/structure/B1384669.png)
4-(Benzo[b]thiophen-2-yl)piperidine hydrochloride
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Overview
Description
4-(Benzo[b]thiophen-2-yl)piperidine hydrochloride, or 4-BTPH, is a synthetic molecule that has been studied for its potential applications in scientific research and laboratory experiments. It is a derivative of the drug piperidine and belongs to the class of compounds known as thiophenes. 4-BTPH has a wide range of properties and effects, including its ability to modulate the activity of certain neurotransmitters, its ability to inhibit certain enzyme activities, and its potential as an anti-inflammatory agent.
Scientific Research Applications
5-HT2 Antagonist Activity : Syntheses of compounds including 4-(benzo[b]thiophen-2-yl)piperidine have demonstrated potent 5-HT2 antagonist activity in vitro. This implies potential applications in neuropharmacology, particularly in disorders related to serotonin regulation (Watanabe, Yoshiwara, & Kanao, 1993).
Antiestrogenic Properties : Research into 3-aroyl-2-arylbenzo[b]thiophene derivatives, including variants of 4-(benzo[b]thiophen-2-yl)piperidine, has shown significant antiestrogenic properties. This suggests its potential application in treatments related to hormone-responsive cancers (Jones et al., 1984).
Antimicrobial Activity : Certain derivatives of 4-(benzo[b]thiophen-2-yl)piperidine have displayed antimicrobial activity. This application could be valuable in the development of new antibacterial and antifungal agents (Mishra & Chundawat, 2019).
Affinity Towards 5-HT1A Receptors : Synthesized derivatives have been evaluated for their affinity towards 5-HT1A receptors, indicating a potential role in the development of treatments for disorders related to this receptor, such as depression or anxiety (Pessoa‐Mahana et al., 2012).
Antiproliferative Properties : Synthesis of novel 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline derivatives, related to 4-(benzo[b]thiophen-2-yl)piperidine, has shown considerable antiproliferative effects on human cancer cell lines, suggesting potential in cancer research and treatment (Harishkumar, Nd, & Sm, 2018).
Inhibitors of Trypanothione Reductase : Analogues of 4-(benzo[b]thiophen-2-yl)piperidine have been tested as inhibitors of trypanothione reductase, a potential drug target in parasitic diseases like trypanosomiasis and leishmaniasis (Patterson et al., 2009).
properties
IUPAC Name |
4-(1-benzothiophen-2-yl)piperidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NS.ClH/c1-2-4-12-11(3-1)9-13(15-12)10-5-7-14-8-6-10;/h1-4,9-10,14H,5-8H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITODTFIOFOODDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC3=CC=CC=C3S2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzo[b]thiophen-2-yl)piperidine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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